8-Bromo-5,7-difluoroquinoline
Description
8-Bromo-5,7-difluoroquinoline is a halogenated quinoline derivative characterized by a bromine substituent at position 8 and fluorine atoms at positions 5 and 7 on the quinoline backbone. This compound is of significant interest in medicinal and materials chemistry due to the electron-withdrawing effects of halogens, which modulate electronic properties and reactivity. For instance, highlights bromine-vinyl substitution in 6-bromo-5,7-difluoroquinoline via cross-coupling, which could be adapted for synthesizing the 8-bromo isomer . Additionally, discusses selective C5-H bromination and difluoromethylation in 8-aminoquinoline amides, underscoring the versatility of halogenation strategies in this class of compounds .
Properties
Molecular Formula |
C9H4BrF2N |
|---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
8-bromo-5,7-difluoroquinoline |
InChI |
InChI=1S/C9H4BrF2N/c10-8-7(12)4-6(11)5-2-1-3-13-9(5)8/h1-4H |
InChI Key |
AQSWOVICBRVXHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2F)F)Br)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5,7-difluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method is the direct bromination of 5,7-difluoroquinoline using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of 8-Bromo-5,7-difluoroquinoline may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5,7-difluoroquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The fluorine atoms can participate in electrophilic aromatic substitution reactions.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid under controlled conditions.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and base.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinolines.
Electrophilic Substitution: Formation of nitro or sulfonated derivatives.
Cross-Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
8-Bromo-5,7-difluoroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential antibacterial, antineoplastic, and antiviral activities.
Industry: Used in the development of materials such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 8-Bromo-5,7-difluoroquinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and RNA, affecting their function and replication. The presence of bromine and fluorine atoms enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers and Halogen-Substituted Derivatives
6-Bromo-5,7-difluoroquinoline
This positional isomer (bromine at position 6 instead of 8) exhibits distinct reactivity due to steric and electronic differences. notes that bromine at position 6 in 6-bromo-5,7-difluoroquinoline undergoes vinyl replacement via palladium-catalyzed cross-coupling, a reaction less feasible at the 8-position due to steric hindrance from the quinoline nitrogen .
5,7-Dibromo-8-hydroxyquinoline
describes 5,7-dibromo-8-hydroxyquinoline derivatives, where bromines at positions 5 and 7 enhance antibacterial activity. The hydroxyl group at position 8 increases hydrogen-bonding capacity, contrasting with the electron-withdrawing bromine in 8-bromo-5,7-difluoroquinoline. DFT studies in show that bromine substituents significantly alter vibrational frequencies compared to fluorine, with Br causing larger redshift effects in IR spectra .
8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
This compound () shares a bromine at position 8 but differs in scaffold (tetrahydroisoquinoline vs. quinoline) and fluorine placement. The saturated ring reduces aromatic conjugation, impacting electronic properties and reactivity in cross-coupling reactions .
Halogen Effects on Physicochemical Properties
- Fluorine vs. Chlorine/Bromine: Fluorine’s high electronegativity increases the acidity of adjacent protons and enhances metabolic stability. In contrast, bromine’s larger atomic radius and polarizability improve π-stacking interactions, as seen in 5,7-dibromo-8-hydroxyquinoline complexes () .
- Vibrational Spectra: DFT calculations () reveal that 5,7-difluoro substitution in 8-hydroxyquinoline results in higher-frequency C–F stretching modes (~1,200 cm⁻¹) compared to C–Br (~600 cm⁻¹), influencing material applications like fluorescence .
Data Table: Key Properties of Selected Halogenated Quinolines
Biological Activity
8-Bromo-5,7-difluoroquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
8-Bromo-5,7-difluoroquinoline belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom. The presence of bromine and fluorine substituents enhances its lipophilicity and potentially its biological activity. The structural formula can be represented as follows:
Antibacterial Activity
Mechanism of Action
The antibacterial activity of 8-bromo-5,7-difluoroquinoline is primarily attributed to its ability to inhibit bacterial DNA synthesis. This is achieved through the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. The halogen substitutions (bromine and fluorine) are known to enhance the compound's interaction with these enzymes, leading to increased antibacterial efficacy .
Case Studies
- Hybrid Molecule Studies : Research has indicated that hybrid molecules incorporating 8-bromo-5,7-difluoroquinoline exhibit superior antibacterial properties compared to their non-halogenated counterparts. These hybrids have shown effectiveness against both Gram-positive and Gram-negative bacteria, reducing the risk of developing antibiotic resistance .
- Fluoroquinolone Comparisons : In comparative studies with other fluoroquinolone derivatives, 8-bromo-5,7-difluoroquinoline demonstrated enhanced potency against certain bacterial strains. The introduction of fluorine at the C6 position was particularly noted for increasing antimicrobial activity by improving cell membrane penetration .
Biological Activity Table
Additional Research Findings
Recent studies have focused on the broader implications of halogenated compounds like 8-bromo-5,7-difluoroquinoline in addressing bacterial resistance. The incorporation of halogens has been linked to improved pharmacokinetic profiles and enhanced interaction with bacterial enzymes.
- Antimicrobial Properties : A study highlighted that compounds with bromine and fluorine substitutions showed significant bactericidal effects while maintaining probiotic viability in gut microbiomes. This suggests potential therapeutic applications in gastrointestinal health .
- Cytotoxic Effects : Preliminary investigations into the cytotoxic effects of 8-bromo-5,7-difluoroquinoline revealed its ability to induce apoptosis in specific cancer cell lines, warranting further exploration into its anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
